(2-Bromo-4,6-dimethoxyphenyl)methanamine
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Overview
Description
(2-Bromo-4,6-dimethoxyphenyl)methanamine is an organic compound with the molecular formula C9H12BrNO2 It is a derivative of benzylamine, where the benzene ring is substituted with bromine and methoxy groups at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Bromo-4,6-dimethoxyphenyl)methanamine can be synthesized through several methods. One common approach involves the reduction of 2-bromo-4,6-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) as the solvent . This method yields the desired amine compound with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4,6-dimethoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
(2-Bromo-4,6-dimethoxyphenyl)methanamine has several applications in scientific research:
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (2-Bromo-4,6-dimethoxyphenyl)methanamine involves its interaction with specific molecular targets. In the context of its anti-HIV activity, the compound acts as an amine nucleophile, reacting with viral proteins and inhibiting their function . This interaction disrupts the viral replication process, thereby reducing the viral load in infected cells.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: Similar structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
2,4-Dimethoxyphenyl)methanamine: Another derivative with different substitution patterns, affecting its reactivity and applications.
Uniqueness
(2-Bromo-4,6-dimethoxyphenyl)methanamine is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties. The bromine atom enhances its reactivity in nucleophilic substitution reactions, while the methoxy groups increase its solubility and stability .
This compound’s unique combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific and industrial applications.
Properties
Molecular Formula |
C9H12BrNO2 |
---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
(2-bromo-4,6-dimethoxyphenyl)methanamine |
InChI |
InChI=1S/C9H12BrNO2/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-4H,5,11H2,1-2H3 |
InChI Key |
ARYSKUJQTQNVMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)CN)OC |
Origin of Product |
United States |
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